

Navigating the NMR Landscape: A Comparative Guide to Phenylacetate Esters

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Compound of Interest

Compound Name: *Propyl phenylacetate*

Cat. No.: *B1585323*

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For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed comparison of the ^1H and ^{13}C NMR spectral data for **propyl phenylacetate** and its closely related analogs, methyl phenylacetate and ethyl phenylacetate. The information presented here, including experimental protocols and spectral assignments, is intended to aid in the identification and characterization of these compounds.

Comparative Analysis of ^1H and ^{13}C NMR Data

The chemical shifts of the phenylacetate esters are primarily influenced by the alkyl chain length of the ester group. A comprehensive comparison of the ^1H and ^{13}C NMR spectral data for **propyl phenylacetate**, alongside its methyl and ethyl counterparts, is presented in Table 1. This side-by-side analysis facilitates the differentiation of these structurally similar compounds.

Compound	Structure	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
Propyl Phenylacetate	$\text{C}_{11}\text{H}_{14}\text{O}_2$	Data not available in tabulated format	Data not available in tabulated format
Methyl Phenylacetate	$\text{C}_9\text{H}_{10}\text{O}_2$	3.65 (s, 3H, $-\text{OCH}_3$), 7.23-7.30 (m, 5H, Ar-H), 3.65 (s, 2H, $-\text{CH}_2-$) [1]	41.13 ($-\text{CH}_2-$), 51.86 ($-\text{OCH}_3$), 127.09 (Ar-C), 128.59 (Ar-C), 129.29 (Ar-C), 134.13 (Ar-C, quat.), 171.87 (C=O) [1]
Ethyl Phenylacetate	$\text{C}_{10}\text{H}_{12}\text{O}_2$	1.24 (t, 3H, $-\text{CH}_3$), 4.14 (q, 2H, $-\text{OCH}_2-$), 3.59 (s, 2H, $-\text{CH}_2-$), 7.25-7.35 (m, 5H, Ar-H)	14.15 ($-\text{CH}_3$), 41.40 ($-\text{CH}_2-$), 60.76 ($-\text{OCH}_2-$), 127.03 (Ar-C), 128.54 (Ar-C), 129.25 (Ar-C), 134.25 (Ar-C, quat.), 171.52 (C=O)

Table 1. Comparative ^1H and ^{13}C NMR Spectral Data of Phenylacetate Esters. Please note that assigned experimental data for **propyl phenylacetate** was not readily available in a tabulated format in the searched databases.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for the acquisition of NMR spectra for organic compounds such as phenylacetate esters.

1. Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Transfer the solution into a clean 5 mm NMR tube.

2. NMR Instrument Setup:

- The NMR spectrometer is typically operated at a proton frequency of 300 MHz or higher.
- The instrument is locked to the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.

3. ^1H NMR Acquisition:

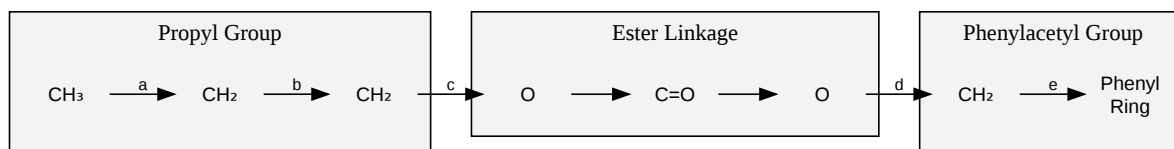
- A standard single-pulse experiment is used.
- The spectral width is set to encompass all expected proton resonances (e.g., 0-10 ppm).
- A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.
- Data is processed with a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

4. ^{13}C NMR Acquisition:

- A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
- The spectral width is set to cover all expected carbon resonances (e.g., 0-200 ppm).
- A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ^{13}C isotope.
- Data processing is similar to that for ^1H NMR, with chemical shifts referenced to TMS at 0.00 ppm.

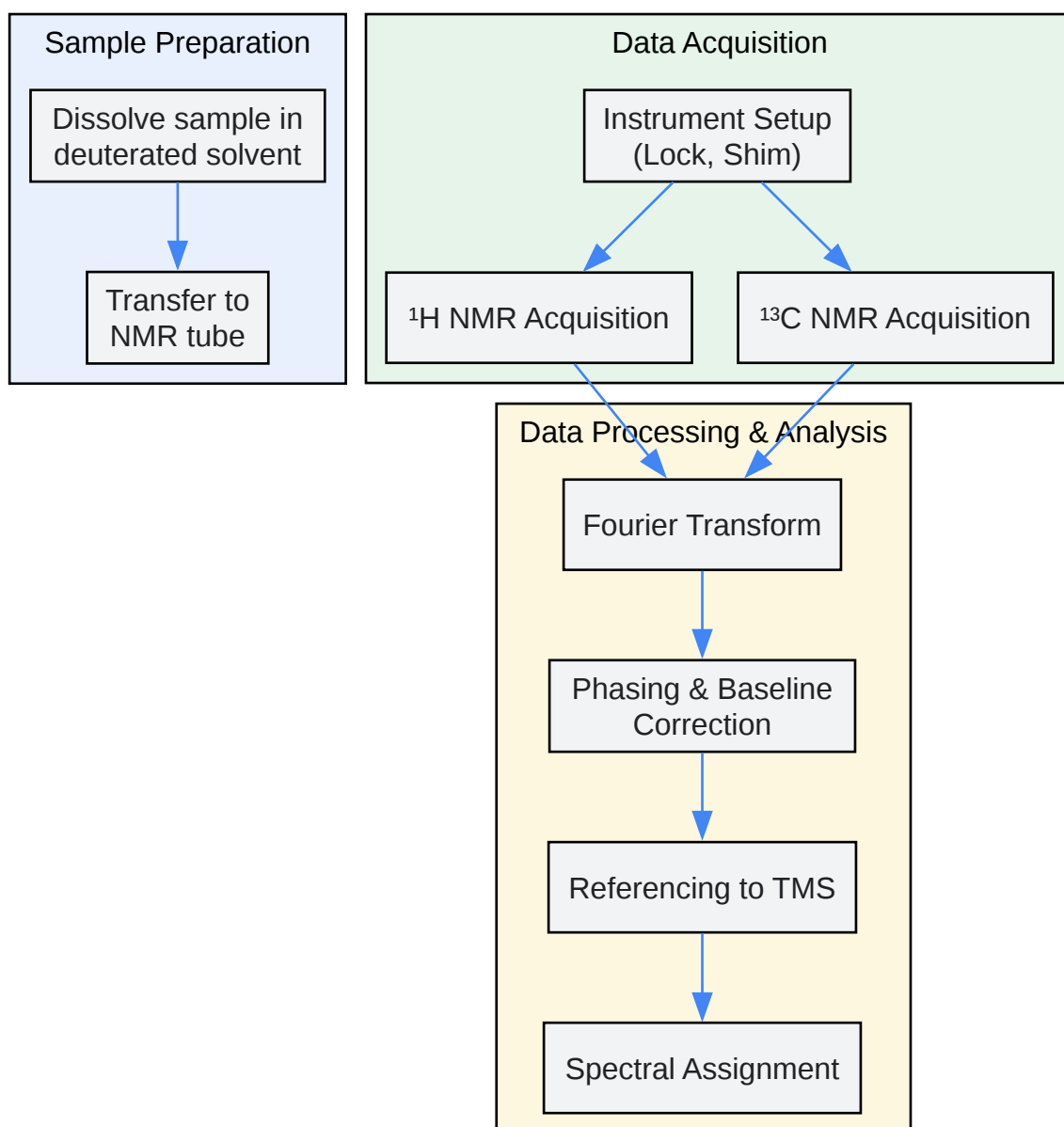
Visualizing Structural Assignments and Experimental Workflow

To aid in the understanding of the molecular structure and the process of spectral acquisition, the following diagrams are provided.



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Caption: Chemical structure of **propyl phenylacetate** with key proton environments labeled (a-e) for NMR assignment.



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Caption: A generalized workflow for acquiring and processing NMR spectral data for organic compounds.

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References

- 1. Methyl phenylacetate | C₉H₁₀O₂ | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
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